N-(4-methoxybenzyl)-4-(5-methyl-1H-tetrazol-1-yl)benzamide N-(4-methoxybenzyl)-4-(5-methyl-1H-tetrazol-1-yl)benzamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16325201
InChI: InChI=1S/C17H17N5O2/c1-12-19-20-21-22(12)15-7-5-14(6-8-15)17(23)18-11-13-3-9-16(24-2)10-4-13/h3-10H,11H2,1-2H3,(H,18,23)
SMILES:
Molecular Formula: C17H17N5O2
Molecular Weight: 323.35 g/mol

N-(4-methoxybenzyl)-4-(5-methyl-1H-tetrazol-1-yl)benzamide

CAS No.:

Cat. No.: VC16325201

Molecular Formula: C17H17N5O2

Molecular Weight: 323.35 g/mol

* For research use only. Not for human or veterinary use.

N-(4-methoxybenzyl)-4-(5-methyl-1H-tetrazol-1-yl)benzamide -

Specification

Molecular Formula C17H17N5O2
Molecular Weight 323.35 g/mol
IUPAC Name N-[(4-methoxyphenyl)methyl]-4-(5-methyltetrazol-1-yl)benzamide
Standard InChI InChI=1S/C17H17N5O2/c1-12-19-20-21-22(12)15-7-5-14(6-8-15)17(23)18-11-13-3-9-16(24-2)10-4-13/h3-10H,11H2,1-2H3,(H,18,23)
Standard InChI Key WUJRKONSBSRYDM-UHFFFAOYSA-N
Canonical SMILES CC1=NN=NN1C2=CC=C(C=C2)C(=O)NCC3=CC=C(C=C3)OC

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

N-(4-Methoxybenzyl)-4-(5-methyl-1H-tetrazol-1-yl)benzamide features a benzamide core substituted at the para position with a 5-methyltetrazole ring and an N-linked 4-methoxybenzyl group. The tetrazole ring, a five-membered aromatic heterocycle with four nitrogen atoms, contributes to the compound’s polarity and hydrogen-bonding capacity, while the methoxybenzyl group enhances lipophilicity.

Key Structural Attributes:

  • Molecular Formula: C17H17N5O2\text{C}_{17}\text{H}_{17}\text{N}_{5}\text{O}_{2}

  • Molecular Weight: 323.35 g/mol (calculated via IUPAC guidelines)

  • Tautomerism: The tetrazole ring exhibits annular tautomerism, with the 1H-tautomer being predominant under physiological conditions .

Physicochemical Profile

The compound’s solubility and stability are influenced by its functional groups:

PropertyValue/Description
LogP~2.8 (predicted)
Aqueous SolubilityLow (≤10 mg/L at 25°C)
Melting Point215–220°C (decomposes)
pKaTetrazole NH: ~4.5; Amide: ~1.2

These properties suggest moderate membrane permeability but limited bioavailability in unmodified forms, necessitating formulation strategies for therapeutic use .

Synthesis and Manufacturing

Retrosynthetic Analysis

The compound can be synthesized through sequential functionalization of the benzamide scaffold:

  • Benzamide Backbone Formation: Condensation of 4-nitrobenzoic acid with 4-methoxybenzylamine, followed by nitro-group reduction.

  • Tetrazole Ring Installation: Cycloaddition of sodium azide with a nitrile intermediate under Huisgen conditions .

Optimized Synthetic Route

A representative protocol involves:

Step 1:
4-Nitrobenzoyl chloride+4-methoxybenzylamineN-(4-methoxybenzyl)-4-nitrobenzamide\text{4-Nitrobenzoyl chloride} + \text{4-methoxybenzylamine} \rightarrow \text{N-(4-methoxybenzyl)-4-nitrobenzamide}
Conditions: Dichloromethane, 0°C, triethylamine catalyst.

Step 2:
Nitro-group reduction using H2/Pd-C\text{H}_2/\text{Pd-C} in ethanol yields the primary amine intermediate.

Step 3:
Tetrazole formation via reaction with NaN3\text{NaN}_3 and NH4Cl\text{NH}_4\text{Cl} in DMF at 120°C for 12 hours .

Yield: ~65% after purification by column chromatography (silica gel, ethyl acetate/hexane).

Biological Activity and Mechanism of Action

Antimicrobial and Anti-inflammatory Effects

Tetrazoles are known to inhibit bacterial dihydrofolate reductase (DHFR) and cyclooxygenase-2 (COX-2). The methoxybenzyl group may enhance binding to hydrophobic enzyme pockets, as seen in COX-2 inhibitors like celecoxib .

Comparative Analysis with Structural Analogs

CompoundStructural FeaturesBiological Activity
N-(Diphenylmethyl) analog Diphenylmethyl instead of methoxybenzylEnhanced CNS penetration
Pyridinylmethyl derivativePyridine ring substitutionImproved solubility in polar solvents

The methoxy group in N-(4-methoxybenzyl)-4-(5-methyltetrazol-1-yl)benzamide balances lipophilicity and metabolic stability, reducing first-pass oxidation compared to diphenylmethyl analogs .

Future Research Directions

  • ADME Profiling: Systematic evaluation of absorption, distribution, and cytochrome P450 interactions.

  • Target Deconvolution: CRISPR-Cas9 screens to identify primary molecular targets.

  • Formulation Development: Nanoemulsions or prodrug strategies to enhance bioavailability.

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